(5E)-5-{[5-(3-Chloro-4-methylphenyl)furan-2-YL]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-{[5-(3-Chloro-4-methylphenyl)furan-2-YL]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a furan ring, a thiazolidinone ring, and a chloromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[5-(3-Chloro-4-methylphenyl)furan-2-YL]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step reactions. One common method includes the condensation of 3-chloro-4-methylbenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with 3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[5-(3-Chloro-4-methylphenyl)furan-2-YL]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or alcohols.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or alcohols.
Scientific Research Applications
(5E)-5-{[5-(3-Chloro-4-methylphenyl)furan-2-YL]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for further biological studies.
Medicine: Preliminary studies suggest that it may have anti-inflammatory and anticancer properties, which could be explored for therapeutic applications.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5E)-5-{[5-(3-Chloro-4-methylphenyl)furan-2-YL]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
- Ethyl acetoacetate
Uniqueness
Compared to similar compounds, (5E)-5-{[5-(3-Chloro-4-methylphenyl)furan-2-YL]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one stands out due to its unique combination of structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C16H12ClNO2S2 |
---|---|
Molecular Weight |
349.9 g/mol |
IUPAC Name |
(5E)-5-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H12ClNO2S2/c1-9-3-4-10(7-12(9)17)13-6-5-11(20-13)8-14-15(19)18(2)16(21)22-14/h3-8H,1-2H3/b14-8+ |
InChI Key |
MSSKPFLEWKFPNB-RIYZIHGNSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)C)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.